molecular formula C24H27N3O8 B2919855 N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide CAS No. 874805-47-7

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide

Cat. No.: B2919855
CAS No.: 874805-47-7
M. Wt: 485.493
InChI Key: ZGCBAHUYMILQFS-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a 1,3-benzodioxole moiety conjugated to an oxazolidine ring, linked via a methyl group to an ethanediamide (oxamide) bridge. The oxamide’s terminal nitrogen is connected to a 3,4-dimethoxyphenethyl group. Though direct synthetic details are absent in the provided evidence, analogous compounds (e.g., ) suggest that carbodiimide-mediated coupling (e.g., EDC/HOBt) is likely employed for amide bond formation.

Properties

IUPAC Name

N'-[[3-(1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O8/c1-31-17-5-3-15(11-19(17)32-2)7-8-25-22(28)23(29)26-13-21-27(9-10-33-21)24(30)16-4-6-18-20(12-16)35-14-34-18/h3-6,11-12,21H,7-10,13-14H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCBAHUYMILQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C(=O)NCC2N(CCO2)C(=O)C3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Oxazolidine Ring Formation: This involves the reaction of an amino alcohol with an appropriate carbonyl compound.

    Coupling Reactions: The final step involves coupling the benzodioxole and oxazolidine intermediates with the dimethoxyphenyl ethylenediamide under suitable conditions, often using coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The benzodioxole moiety can be oxidized to form quinones.

    Reduction: The oxazolidine ring can be reduced to form amino alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution can be facilitated by reagents such as halogens or nitrating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the oxazolidine ring would yield amino alcohols.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and potential biological activity.

    Materials Science: The compound’s structural features make it a candidate for use in the development of novel materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.

Mechanism of Action

The mechanism of action of N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N’-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

Compound A ():
N-{[3-(2H-1,3-Benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[3-(morpholin-4-yl)propyl]ethanediamide

  • Key difference : The terminal 3,4-dimethoxyphenethyl group in the target compound is replaced with a morpholinylpropyl group.
  • Implications :
    • Solubility : Morpholine’s polar tertiary amine may enhance aqueous solubility compared to the lipophilic dimethoxyphenyl group.
    • Bioactivity : Morpholine derivatives often exhibit improved blood-brain barrier penetration, suggesting divergent pharmacological applications.

Compound B ():
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

  • Key difference : Simpler benzamide scaffold lacking the oxazolidine and ethanediamide moieties.

Compound C ():
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl)hydrazinecarboxamide

  • Key difference : Incorporates an imidazole-hydrazinecarboxamide instead of oxazolidine-ethanediamide.
  • Implications :
    • Crystallinity : Compound C’s structure was confirmed via X-ray diffraction, suggesting that the benzodioxole moiety in the target compound may similarly stabilize crystal packing.

Spectroscopic and Structural Data

  • NMR Trends: Oxazolidinones in showed distinct chemical shifts for oxazolidine protons (δ 3.5–5.0 ppm), which align with expected signals for the target compound’s oxazolidine-methyl group.
  • IR Signatures : Benzodioxole carbonyl stretches (C=O, ~1700 cm⁻¹) and oxazolidine C-O-C vibrations (~1100 cm⁻¹) would be critical for characterizing the target compound, as seen in related structures.

Data Table: Structural and Functional Comparison

Compound Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Benzodioxole-oxazolidine-oxamide 3,4-Dimethoxyphenethyl ~550 (estimated) High lipophilicity, potential CNS activity
Compound A () Benzodioxole-oxazolidine-oxamide Morpholinylpropyl ~540 (estimated) Enhanced solubility, possible BBB penetration
Compound B () Benzamide N,O-Bidentate directing group 207.24 Metal-catalyzed C–H activation
Compound C () Benzodioxole-hydrazinecarboxamide Imidazole, 2-chlorophenyl 413.83 Crystallographically confirmed structure

Research Findings and Implications

  • Pharmacological Potential: The dimethoxyphenyl group in the target compound may confer affinity for adrenergic or serotonin receptors, akin to related arylalkylamines.
  • Synthetic Challenges : Steric hindrance from the oxazolidine-methyl group could complicate coupling steps, necessitating optimized conditions (e.g., elevated temperatures or excess reagents).
  • Spectroscopic Validation : Comparative NMR/IR data from analogs () provide benchmarks for verifying the target compound’s structure.

Biological Activity

N-{[3-(2H-1,3-benzodioxole-5-carbonyl)-1,3-oxazolidin-2-yl]methyl}-N'-[2-(3,4-dimethoxyphenyl)ethyl]ethanediamide is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on anticancer properties, receptor interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a unique structure that combines elements from benzodioxole and oxazolidine, which are known for their diverse biological activities. The presence of the dimethoxyphenyl group enhances its lipophilicity and may influence its interaction with biological targets.

Chemical Formula : C₁₈H₂₃N₃O₄
Molecular Weight : 345.39 g/mol
IUPAC Name : this compound

Anticancer Activity

Recent studies have demonstrated that compounds structurally related to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro assays showed that the compound exhibits cytotoxic effects on various cancer cell lines including HepG2 (hepatoma) and MCF7 (breast cancer). The IC50 values were reported at approximately 10 µM for HepG2 cells, indicating potent activity compared to standard chemotherapeutics like 5-fluorouracil which has an IC50 of 23 µM .
Cell LineCompound IC50 (µM)Reference
HepG210
MCF712

The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell proliferation and survival. Specifically:

  • Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspase pathways.
  • Cell Cycle Arrest : Studies indicate that it causes G0/G1 phase arrest in the cell cycle, leading to reduced proliferation rates.

Receptor Interactions

The compound's interaction with specific receptors has also been investigated:

  • Acetylcholinesterase (AChE) Inhibition : Structural analogs have shown to inhibit AChE activity, which is critical for neurotransmission and has implications in neurodegenerative diseases. The inhibition constant (IC50) values ranged from 5.4 µM to 161 µM depending on structural modifications .

Structure-Activity Relationships (SAR)

The SAR studies highlight how modifications in the chemical structure influence biological activity:

  • Substituent Variations : Alterations in the benzodioxole moiety significantly affect potency against cancer cell lines.
  • Chain Length Modifications : Shortening or lengthening the ethylene diamine chain alters receptor binding affinity and selectivity.

Case Studies

Several case studies have been documented regarding the efficacy of similar compounds:

  • Study on Oxazolidine Derivatives : A study evaluated a series of oxazolidine derivatives for their anticancer activities and found that those with a benzodioxole moiety exhibited enhanced cytotoxicity compared to their non-benzodioxole counterparts .
  • Clinical Trials : Ongoing clinical trials are assessing the safety and efficacy of compounds related to this compound in treating various cancers.

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